2,2-Dinitropropyl methacrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

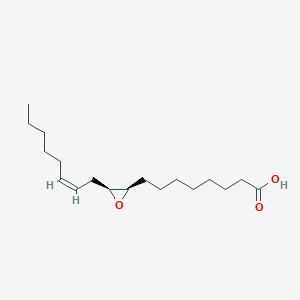

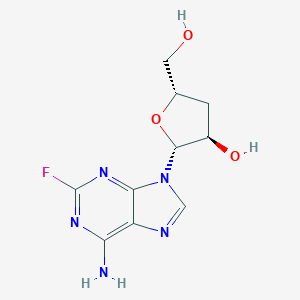

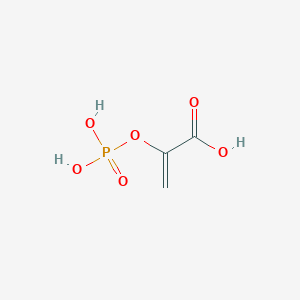

2,2-Dinitropropyl methacrylate (DNPM) is a chemical compound that has been widely used in scientific research due to its unique properties. DNPM is a nitroalkene derivative of methacrylate, which makes it highly reactive and capable of undergoing various chemical reactions.

Wissenschaftliche Forschungsanwendungen

2,2-Dinitropropyl methacrylate has been widely used in scientific research as a probe for studying the mechanism of enzyme-catalyzed reactions. 2,2-Dinitropropyl methacrylate can act as a substrate for enzymes such as acetylcholinesterase, which catalyzes the hydrolysis of 2,2-Dinitropropyl methacrylate to form 2,2-dinitropropane and methacrylic acid. The rate of this reaction can be measured using various techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and mass spectrometry. 2,2-Dinitropropyl methacrylate has also been used as a fluorescent probe for imaging cellular structures and monitoring cellular processes.

Wirkmechanismus

2,2-Dinitropropyl methacrylate is a highly reactive compound that can undergo various chemical reactions such as Michael addition, Diels-Alder reaction, and nucleophilic substitution. The mechanism of action of 2,2-Dinitropropyl methacrylate depends on the reaction it undergoes and the nature of the reactant. For example, 2,2-Dinitropropyl methacrylate can act as an electrophile in the Michael addition reaction with nucleophiles such as thiols and amines. 2,2-Dinitropropyl methacrylate can also act as a dienophile in the Diels-Alder reaction with dienes such as cyclopentadiene.

Biochemische Und Physiologische Effekte

2,2-Dinitropropyl methacrylate has been shown to inhibit the activity of acetylcholinesterase, which is an important enzyme in the nervous system that catalyzes the hydrolysis of acetylcholine. 2,2-Dinitropropyl methacrylate can also form adducts with proteins and nucleic acids, which can lead to changes in their structure and function. The toxicity of 2,2-Dinitropropyl methacrylate has been studied in various organisms such as rats and fish, and it has been shown to cause oxidative stress and damage to cellular membranes.

Vorteile Und Einschränkungen Für Laborexperimente

2,2-Dinitropropyl methacrylate has several advantages for lab experiments, such as its high reactivity, fluorescence properties, and ability to form adducts with biomolecules. However, 2,2-Dinitropropyl methacrylate also has limitations such as its toxicity and potential for non-specific interactions with biomolecules. Careful experimental design and optimization of reaction conditions are necessary to minimize these limitations.

Zukünftige Richtungen

There are several future directions for research on 2,2-Dinitropropyl methacrylate. One area of interest is the development of new synthetic methods for 2,2-Dinitropropyl methacrylate and its derivatives. Another area of interest is the application of 2,2-Dinitropropyl methacrylate in the study of enzyme-catalyzed reactions and cellular processes. 2,2-Dinitropropyl methacrylate can also be used as a tool for the detection and imaging of biomolecules in living systems. Finally, the toxicity of 2,2-Dinitropropyl methacrylate and its potential for environmental contamination should be further studied to ensure safe handling and disposal.

Synthesemethoden

2,2-Dinitropropyl methacrylate can be synthesized through the reaction between 2,2-dinitropropane and methacryloyl chloride. The reaction is carried out in the presence of a catalyst such as triethylamine, and the resulting product is purified through column chromatography. The yield of 2,2-Dinitropropyl methacrylate can be improved by optimizing the reaction conditions such as temperature, concentration, and reaction time.

Eigenschaften

CAS-Nummer |

17977-13-8 |

|---|---|

Produktname |

2,2-Dinitropropyl methacrylate |

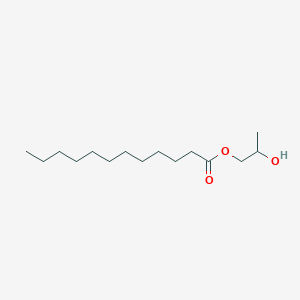

Molekularformel |

C7H10N2O6 |

Molekulargewicht |

218.16 g/mol |

IUPAC-Name |

2,2-dinitropropyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C7H10N2O6/c1-5(2)6(10)15-4-7(3,8(11)12)9(13)14/h1,4H2,2-3H3 |

InChI-Schlüssel |

QTIMQTTZBLVHIH-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCC(C)([N+](=O)[O-])[N+](=O)[O-] |

Kanonische SMILES |

CC(=C)C(=O)OCC(C)([N+](=O)[O-])[N+](=O)[O-] |

Andere CAS-Nummern |

17977-13-8 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone](/img/structure/B93158.png)

![[(2-Benzylidenecyclohexylidene)amino]urea](/img/structure/B93169.png)